
1-(Chloromethoxy)-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-4-isopropylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chloromethoxy group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylphenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of by-products and optimizing the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-4-isopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxymethoxy)-4-isopropylbenzene
- 1-(Chloromethoxy)-4-tert-butylbenzene
- 1-(Chloromethoxy)-4-methylbenzene
Comparison: 1-(Chloromethoxy)-4-isopropylbenzene is unique due to the presence of both a chloromethoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-(chloromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
CACAVDHHMMZPSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


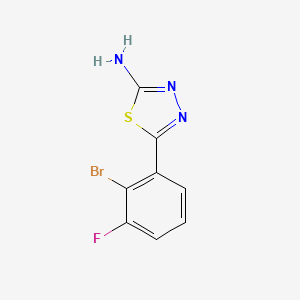
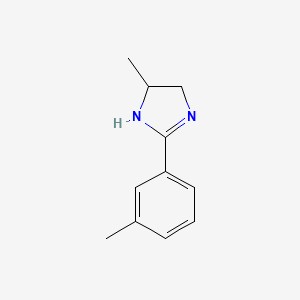
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
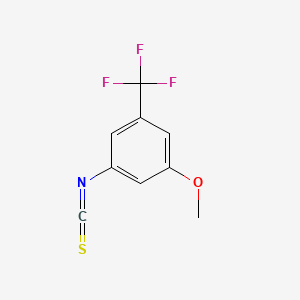
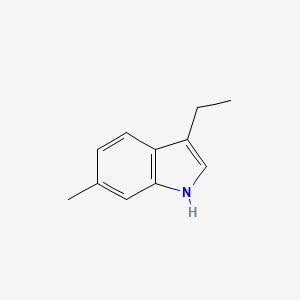
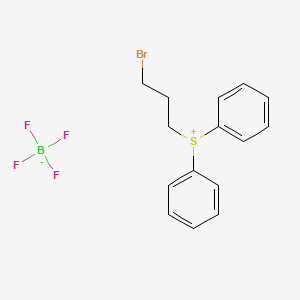
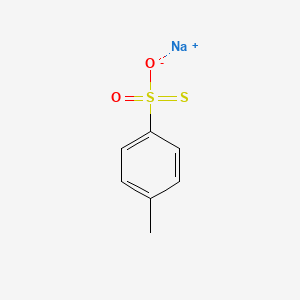
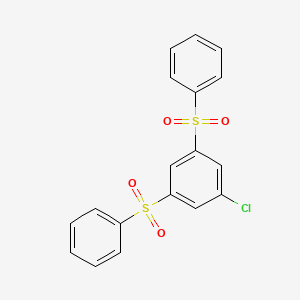

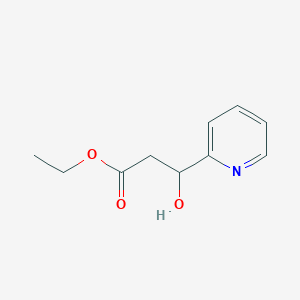
![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
